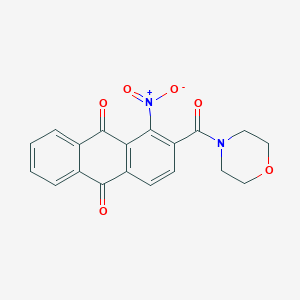
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is a complex organic compound that features a morpholine ring attached to an anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with morpholine and a nitro group donor. The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as zinc and ammonium formate.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like zinc and ammonium formate are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Morpholin-4-ylcarbonyl)-2-naphthol
- 5-Alkylamino-1,3-oxazole-4-carbonitriles
- N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide
Uniqueness
2-(Morpholin-4-ylcarbonyl)-1-nitroanthracene-9,10-dione is unique due to its combination of a morpholine ring and a nitroanthracene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C19H14N2O6 |
|---|---|
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
2-(morpholine-4-carbonyl)-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C19H14N2O6/c22-17-11-3-1-2-4-12(11)18(23)15-13(17)5-6-14(16(15)21(25)26)19(24)20-7-9-27-10-8-20/h1-6H,7-10H2 |
InChI-Schlüssel |
YVNKQGJHNMHYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


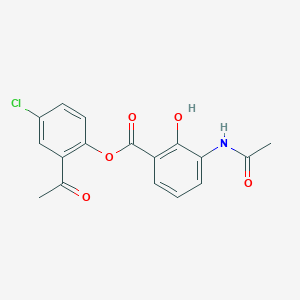

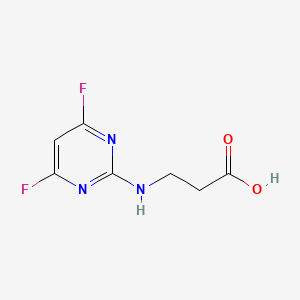
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one](/img/structure/B15006915.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
![2-Ethyl-3,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B15006929.png)
![4-[(Z)-(2-{6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-2-methoxy-6-nitrophenol](/img/structure/B15006940.png)
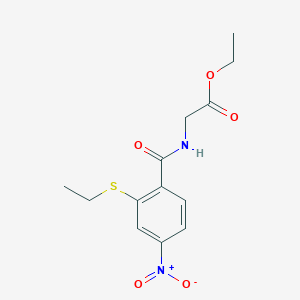
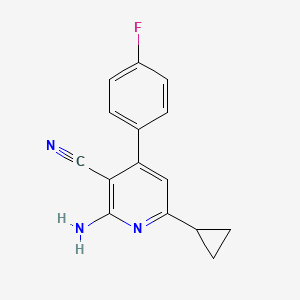
![ethyl (2Z)-2-cyano-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B15006959.png)
![ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15006962.png)
![7-{[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15006970.png)
